molecular formula C20H19NO3 B12560794 tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate CAS No. 193810-67-2

tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate

Cat. No.: B12560794
CAS No.: 193810-67-2
M. Wt: 321.4 g/mol
InChI Key: IXYDAAFQLPLAKD-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs

Preparation Methods

The synthesis of tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate typically involves several steps. One common method starts with commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives the corresponding formylated compound. This intermediate is then converted to the N-Boc derivative. The aldehyde group of the N-Boc derivative is reduced with sodium borohydride in methanol to obtain the corresponding alcohol. The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole. Finally, the formyl group is introduced at the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C .

Chemical Reactions Analysis

tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methanesulfonic acid, sodium borohydride, and tert-butyl(dimethyl)silyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reduction of the aldehyde group with sodium borohydride yields the corresponding alcohol .

Scientific Research Applications

tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate has several scientific research applications. In chemistry, it serves as a scaffold for the synthesis of biologically active natural products. In biology and medicine, indole derivatives, including this compound, have shown various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties. These compounds are also used in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

tert-Butyl 3-formyl-2-phenyl-1H-indole-1-carboxylate can be compared with other indole derivatives such as tert-butyl 2-phenyl-1H-indole-1-carboxylate and tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate. These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the formyl and tert-butyl groups in this compound contributes to its distinct chemical and biological properties .

Properties

CAS No.

193810-67-2

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

tert-butyl 3-formyl-2-phenylindole-1-carboxylate

InChI

InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-17-12-8-7-11-15(17)16(13-22)18(21)14-9-5-4-6-10-14/h4-13H,1-3H3

InChI Key

IXYDAAFQLPLAKD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C=O

Origin of Product

United States

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